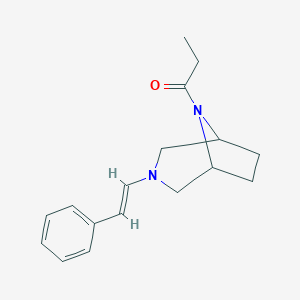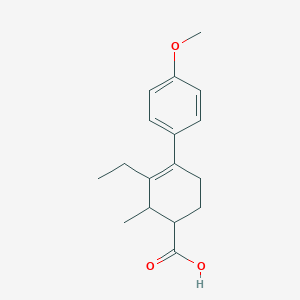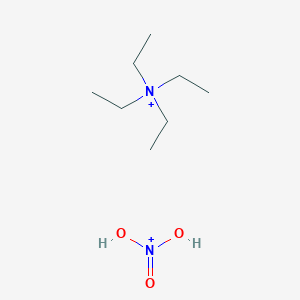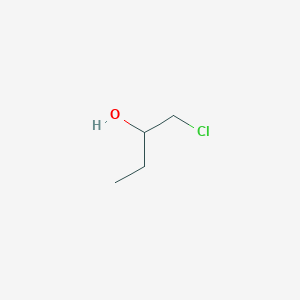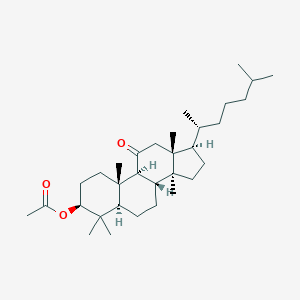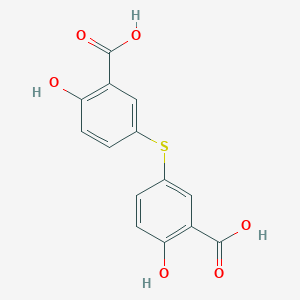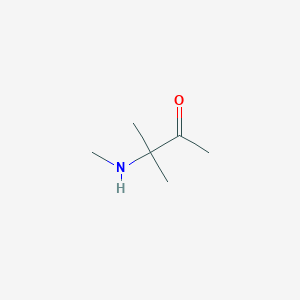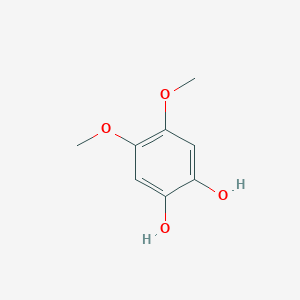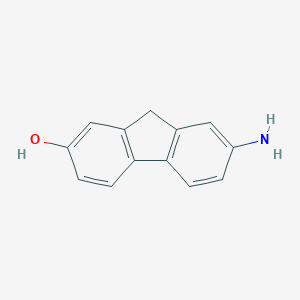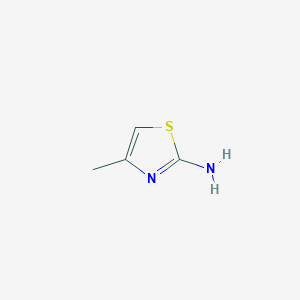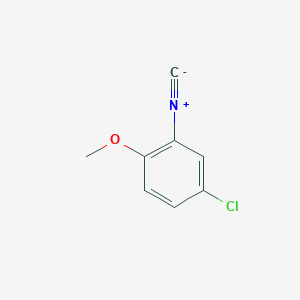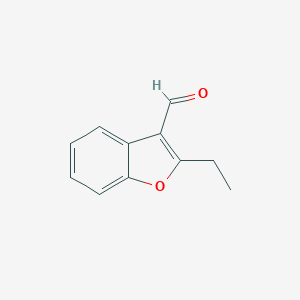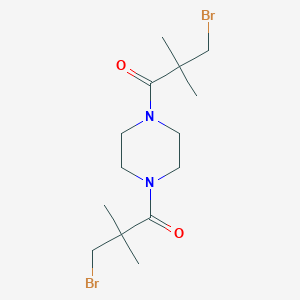
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one), also known as PBD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. PBD is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. The bromine atoms in PBD make it a useful tool for labeling proteins and other biomolecules in biological systems.
Wirkmechanismus
The mechanism of action of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the formation of a covalent bond between the bromine atom in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) and a nucleophilic amino acid residue in a protein or other biomolecule. This covalent bond is stable and irreversible, allowing researchers to track the movement and interactions of labeled molecules over time.
Biochemische Und Physiologische Effekte
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. Studies have shown that 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling does not significantly alter the activity or stability of enzymes, and does not affect the folding or function of labeled proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling is its high selectivity for certain amino acid residues in proteins, such as cysteine and methionine. This selectivity allows researchers to selectively label specific regions of proteins, and to study the interactions and movements of these regions in living cells. However, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling can also have limitations, such as the potential for off-target labeling and the need for specialized equipment and expertise to carry out the labeling reactions.
Zukünftige Richtungen
There are many potential future directions for the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) in scientific research. One area of interest is the development of new labeling strategies that can improve the selectivity and efficiency of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling reactions. Another area of interest is the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling to study the interactions and movements of proteins in complex biological systems, such as in multicellular organisms or in disease states. Additionally, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling could be used in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer.
Synthesemethoden
The synthesis of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the reaction of piperazine with 3-bromo-2,2-dimethylpropan-1-one. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has been used extensively in scientific research as a tool for labeling proteins and other biomolecules. The bromine atoms in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) can be used to selectively label amino acid residues in proteins, allowing researchers to track the movement and interactions of proteins in living cells. 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has also been used to label DNA and RNA molecules, and to study the structure and function of enzymes.
Eigenschaften
CAS-Nummer |
1760-15-2 |
|---|---|
Produktname |
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) |
Molekularformel |
C14H24Br2N2O2 |
Molekulargewicht |
412.16 g/mol |
IUPAC-Name |
3-bromo-1-[4-(3-bromo-2,2-dimethylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-13(2,9-15)11(19)17-5-7-18(8-6-17)12(20)14(3,4)10-16/h5-10H2,1-4H3 |
InChI-Schlüssel |
YOIJEGPUCWNOAV-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
Kanonische SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
Andere CAS-Nummern |
1760-15-2 |
Synonyme |
3-bromo-1-[4-(3-bromo-2,2-dimethyl-propanoyl)piperazin-1-yl]-2,2-dimet hyl-propan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



